molecular formula C16H16O6 B1192391 blapsin A

blapsin A

Cat. No. B1192391
M. Wt: 304.3
InChI Key: DXMUHVKMWHWKJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Blapsin A is a potent 14-3-3 inhibitor.

Scientific Research Applications

Cancer and Inflammation Inhibition

Blapsin A has been identified as a compound with potential applications in inhibiting cancer and inflammation. Research on phenolic compounds from the insect Blaps japanensis, including blapsin A, indicates their inhibitory activities against human cancer cells and enzymes involved in inflammation like COX-2, ROCK1, and JAK3 (Yan et al., 2019).

Inhibition of Protein-Protein Interactions

Blapsin A, along with blapsin B, has been reported to potently inhibit 14-3-3 protein-protein interactions. These interactions play a significant role in various cellular processes, and the inhibition by blapsins suggests potential therapeutic applications in diseases where these interactions are dysregulated (Yan et al., 2012).

Potential in Analgesic Applications

Bulleyaconitine A (BLA), a derivative of blapsin A, has shown effectiveness in relieving allergic lung inflammation in a murine asthmatic model, indicating its potential application as an analgesic in chronic inflammatory pain (Zhan et al., 2019).

properties

Molecular Formula

C16H16O6

Molecular Weight

304.3

IUPAC Name

2-(3,4-Dihydroxyphenyl)ethyl 2-(3,4-dihydroxyphenyl)acetate

InChI

InChI=1S/C16H16O6/c17-12-3-1-10(7-14(12)19)5-6-22-16(21)9-11-2-4-13(18)15(20)8-11/h1-4,7-8,17-20H,5-6,9H2

InChI Key

DXMUHVKMWHWKJE-UHFFFAOYSA-N

SMILES

O=C(OCCC1=CC=C(O)C(O)=C1)CC2=CC=C(O)C(O)=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Blapsin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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